molecular formula C14H18N4O3 B2608063 5-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)isoxazole-4-carboxamide CAS No. 1705995-54-5

5-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)isoxazole-4-carboxamide

Cat. No.: B2608063
CAS No.: 1705995-54-5
M. Wt: 290.323
InChI Key: WSNWFARPHGVJKW-UHFFFAOYSA-N
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Description

5-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)isoxazole-4-carboxamide is a potent and selective agonist for the G protein-coupled receptor 52 (GPR52), an orphan receptor highly expressed in the brain, particularly in the striatum. GPR52 is a compelling target for psychiatric research because its activation modulates dopamine and glutamate signaling without direct interaction with dopamine receptors, offering a novel, non-dopaminergic approach to conditions like schizophrenia and Huntington's disease. Preclinical studies indicate that GPR52 agonism can increase striatal dopamine levels and attenuate phencyclidine (PCP)-induced hyperlocomotion, a model for positive symptoms of schizophrenia, while potentially improving cognitive deficits. The compound's primary research value lies in its utility as a pharmacological tool to deconvolute GPR52's signaling pathways, its role in basal ganglia circuitry, and its potential as a therapeutic target for neuropsychiatric and neurodegenerative disorders where dopaminergic therapies have limitations. This makes it a critical compound for investigating next-generation treatment strategies. This product is for Research Use Only.

Properties

IUPAC Name

5-methyl-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-10-13(7-16-21-10)14(19)17-12-6-15-18(9-12)8-11-2-4-20-5-3-11/h6-7,9,11H,2-5,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNWFARPHGVJKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CN(N=C2)CC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)isoxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrazole and isoxazole rings, followed by the introduction of the tetrahydropyran moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and scalability.

Chemical Reactions Analysis

5-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)isoxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where certain groups within the molecule are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)isoxazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.

    Industry: The compound may be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)isoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use, such as its role in a particular biological or chemical process.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares structural features and physicochemical data between the target compound and analogs from and :

Compound Name / ID Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound Isoxazole-pyrazole 5-methyl, (tetrahydro-2H-pyran-4-yl)methyl C₁₄H₁₈N₄O₃ 290 Not reported Carboxamide, ether, methyl
3a () Pyrazole-pyrazole 4-cyano, phenyl (x2), 5-chloro, 3-methyl C₂₁H₁₅ClN₆O 403.1 133–135 Carboxamide, cyano, chloro
3d () Pyrazole-pyrazole 4-cyano, 4-fluorophenyl, 5-chloro, 3-methyl C₂₁H₁₄ClFN₆O 421.0 181–183 Carboxamide, fluoro, chloro
A-834,735 () Indole-methanone (Tetrahydro-2H-pyran-4-yl)methyl, tetramethylcyclopropyl C₂₃H₃₀N₂O₂ 390.5 Not reported Methanone, ether, cyclopropane
Key Observations:
  • Molecular Weight : The target compound (290 g/mol) is lighter than pyrazole-pyrazole analogs (403–437 g/mol) due to the absence of bulky aryl groups .
  • Melting Points: Pyrazole-pyrazole derivatives with halogen substituents (e.g., 3d: 181–183°C) exhibit higher melting points than non-halogenated analogs, likely due to stronger intermolecular interactions. The target compound’s melting point is unreported but may align with polar heterocyclic analogs .
Spectroscopy:
  • ¹H-NMR : The target compound’s spectrum would display signals for the tetrahydro-2H-pyran’s methylene protons (δ ~3.5–4.0 ppm), pyrazole aromatic protons (δ ~7.5–8.5 ppm), and isoxazole methyl (δ ~2.6 ppm). This contrasts with 3a’s phenyl proton signals (δ ~7.4–7.6 ppm) .
  • MS (ESI) : The molecular ion peak for the target compound would appear near m/z 290, distinct from 3a (m/z 403.1) and 3d (m/z 421.0) .

Biological Activity

5-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)isoxazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and specific case studies demonstrating its efficacy.

Chemical Structure and Properties

The compound can be described by its molecular formula C15H20N4O3C_{15}H_{20}N_{4}O_{3} and has a molecular weight of approximately 304.35 g/mol. The presence of both isoxazole and pyrazole rings contributes to its unique pharmacological properties.

Antifungal Activity

Research has indicated that derivatives of pyrazole, including those similar to this compound, exhibit notable antifungal properties. For instance, a study demonstrated that certain pyrazole carboxamides displayed significant antifungal activity against various phytopathogenic fungi, with one derivative showing an EC50 value of 0.37 µg/mL against Rhizoctonia solani .

Antitumor Activity

The compound's structural characteristics suggest potential antitumor effects. Pyrazole derivatives have been extensively studied for their ability to inhibit cancer cell proliferation. A study focusing on pyrazole-based compounds reported significant cytotoxicity in breast cancer cell lines MCF-7 and MDA-MB-231, particularly when combined with doxorubicin, indicating a synergistic effect . This suggests that this compound could be further explored for its anticancer potential.

Case Studies

Study FocusFindings
Antifungal ActivitySignificant activity against R. solani with an EC50 of 0.37 µg/mL .
Antitumor ActivitySynergistic effects observed in breast cancer cell lines when combined with doxorubicin .
Anti-inflammatoryPotential modulation of inflammatory pathways; specific data on the target compound needed.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the interaction of the isoxazole and pyrazole moieties with various biological targets may lead to significant pharmacological outcomes.

Q & A

Q. Methodological Answer :

  • X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., isoxazole-pyrazole dihedral angles reported in ).
  • NMR : Key signals include:
    • ¹H NMR : Pyrazole-H (δ 7.8–8.2 ppm), tetrahydro-2H-pyran-OCH₂ (δ 3.5–4.0 ppm) .
    • ¹³C NMR : Isoxazole C=O (δ 165–170 ppm), pyrazole C-N (δ 145–150 ppm) .
  • IR : Amide C=O stretch (~1680 cm⁻¹), isoxazole ring vibrations (~1550 cm⁻¹) .

Q. Methodological Answer :

  • Assay Standardization : Control variables (e.g., cell lines, ATP concentrations in kinase assays) as in .
  • Metabolic Stability Testing : Use liver microsomes to assess compound degradation, which may explain potency discrepancies .
  • Collaborative Validation : Adopt frameworks like the Contested Territories Network’s approach to cross-lab reproducibility checks .

Basic: What in vitro assays are suitable for initial bioactivity screening?

Q. Methodological Answer :

  • Enzyme Inhibition : Kinase assays (e.g., EGFR or Aurora kinases) using ADP-Glo™ kits, as seen in pyrazole-carboxamide studies .
  • Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ values reported in ).
  • Solubility : HPLC-based kinetic solubility measurements in PBS (pH 7.4) .

Advanced: How to design a structure-activity relationship (SAR) study?

Q. Methodological Answer :

Core Modifications : Vary the tetrahydro-2H-pyran group (e.g., replace with piperidine) to assess steric effects .

Substituent Screening : Introduce electron-withdrawing groups (e.g., -CF₃) on the isoxazole ring to evaluate electronic impacts .

Biological Testing : Use parallel synthesis (e.g., 96-well plates) to generate derivatives and test against multiple targets .

Q. Methodological Answer :

  • Degradation Analysis : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Formulation : Lyophilize with cyclodextrin (e.g., HP-β-CD) to enhance shelf life, as shown for pyrazole derivatives .

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